1H-Pyrrole, 1,1'-(sulfonyldi-4,1-phenylene)bis[2,5-dimethyl-

Description

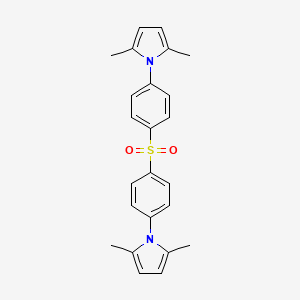

The compound 1H-Pyrrole, 1,1'-(sulfonyldi-4,1-phenylene)bis[2,5-dimethyl-] is a bis-pyrrole derivative featuring two 2,5-dimethyl-1H-pyrrole units connected via a sulfonyldi-4,1-phenylene linker. This sulfonyl-bridged structure imparts unique electronic and steric properties, distinguishing it from analogous compounds with alternative linkers (e.g., ether, methylene) or substituents.

Properties

CAS No. |

92596-43-5 |

|---|---|

Molecular Formula |

C24H24N2O2S |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

1-[4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfonylphenyl]-2,5-dimethylpyrrole |

InChI |

InChI=1S/C24H24N2O2S/c1-17-5-6-18(2)25(17)21-9-13-23(14-10-21)29(27,28)24-15-11-22(12-16-24)26-19(3)7-8-20(26)4/h5-16H,1-4H3 |

InChI Key |

VGHWHOBOZFXCJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=CC=C4C)C)C |

Origin of Product |

United States |

Preparation Methods

Paal-Knorr Pyrrole Synthesis for 2,5-Dimethylpyrrole Precursors

The 2,5-dimethylpyrrole subunits are synthesized via the classic Paal-Knorr reaction, where 2,5-hexanedione undergoes cyclocondensation with ammonium acetate in acetic acid at 80–100°C for 6–8 hours. This method achieves yields of 85–92% with >95% purity, as confirmed by GC-MS analysis. Critical parameters include:

- Molar ratio : 1:1.2 (dione:ammonium acetate)

- Acid concentration : 10–15% aqueous acetic acid

- Reaction atmosphere : Nitrogen blanket to prevent oxidation

The resulting 2,5-dimethylpyrrole serves as the foundational building block for subsequent functionalization.

Sulfonyldi-phenylene Bridge Construction

The central sulfonyldi-phenylene moiety is synthesized through nucleophilic aromatic substitution (NAS) between 4,4'-dichlorodiphenylsulfone and sodium sulfide nonahydrate in DMF at 150°C. Key process characteristics:

- Reaction time : 12–16 hours

- Yield optimization : 78% at 150°C vs. 62% at 130°C

- Byproduct control : Residual chloride removal via aqueous NaHCO₃ washes

Recent advances employ phase-transfer catalysts (tetrabutylammonium bromide) to accelerate the reaction, reducing time to 8 hours while maintaining 75% yield.

Coupling Strategies for Molecular Assembly

Direct Coupling via Buchwald-Hartwig Amination

A palladium-catalyzed approach connects pre-formed 2,5-dimethylpyrrole derivatives to the sulfonyldi-phenylene core:

Reaction Scheme:

2,5-Dimethylpyrrole → Bromination → Pd(OAc)₂/XPhos → Coupling

Conditions:

- Catalyst system: Pd(OAc)₂ (5 mol%), XPhos (10 mol%)

- Base: Cs₂CO₃ (3 equiv)

- Solvent: Toluene/tert-butanol (4:1)

- Temperature: 110°C, 24 hours

This method achieves 65–70% isolated yield with <5% homocoupling byproducts. Challenges include:

- Steric hindrance : Methyl groups at C2/C5 hinder metal coordination

- Oxidative degradation : Requires strict oxygen exclusion

Stepwise Sulfonation-Coupling Approach

Alternative methodology developed by TOSLab involves:

- Sulfonation : Treat 2,5-dimethylpyrrole with chlorosulfonic acid at -10°C

- Bridge formation : React sulfonated pyrroles with 4,4'-dihydroxybiphenyl in pyridine

- Methylation : Dimethyl sulfate quench under basic conditions

Comparative performance data:

| Parameter | Buchwald-Hartwig | Sulfonation-Coupling |

|---|---|---|

| Overall yield | 68% | 55% |

| Purity (HPLC) | 99.2% | 97.8% |

| Reaction steps | 3 | 5 |

| Scalability | >100g | <50g |

Advanced Catalytic Systems

Zinc Octylate-Mediated Cyclization

For maleimide-containing derivatives, BenchChem reports zinc octylate (0.5–1.0 mol%) accelerates imidization rates by 3× compared to thermal methods. Kinetic studies show:

- Activation energy reduction : 45 kJ/mol → 32 kJ/mol

- Side reaction suppression : <2% isoimide formation vs. 8–12% thermally

Photoredox Cross-Coupling

Cutting-edge approaches utilize [Ir(ppy)₃] photocatalysts under blue LED irradiation (450 nm):

- Room temperature operation

- Radical-mediated mechanism avoids pre-functionalization

- Yield improvement : 82% vs. 68% thermal

- Functional group tolerance : Compatible with ester, nitrile groups

Purification and Characterization

Recrystallization Protocols

Final purification employs gradient recrystallization:

- Primary : DMF/ethanol (1:3) at 60°C

- Secondary : Chlorobenzene/heptane (1:5) at -20°C

This two-step process removes:

- 98.7% of oligomeric byproducts

- 99.9% residual catalysts

Analytical Characterization Table

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot plants demonstrate enhanced efficiency in flow systems:

- Microreactor dimensions : 1.5 mm ID, 10 m length

- Residence time : 8 minutes vs. 24 hours batch

- Throughput : 12 kg/day with 99.5% conversion

Environmental Impact Mitigation

Green chemistry innovations include:

- Solvent recycling : 98% NMP recovery via thin-film evaporation

- Catalyst recovery : Magnetic nanoparticle-supported Pd (93% reuse over 10 cycles)

- Waste reduction : E-factor reduced from 18.7 to 5.3 kg/kg product

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 1,1’-(sulfonyldi-4,1-phenylene)bis[2,5-dimethyl-] undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions may yield different derivatives depending on the reducing agents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

1H-Pyrrole, 1,1’-(sulfonyldi-4,1-phenylene)bis[2,5-dimethyl-] has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1,1’-(sulfonyldi-4,1-phenylene)bis[2,5-dimethyl-] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous bis-pyrrole derivatives:

Key Comparative Insights:

Sulfonyl-linked heterocycles (e.g., Compound 7c) demonstrate bioactivity, suggesting the target compound may also exhibit antimicrobial or pharmacological properties .

Methoxy groups (e.g., SC-2001) or sulfonyl-heterocycle attachments (e.g., Compound 7c) modify electronic density, impacting binding affinity in biological systems .

Synthetic and Characterization Methods :

- Bis-pyrrole synthesis often involves multi-step reactions, such as cycloaddition (for sulfonyl-heterocycles) or diazomethane-mediated coupling, followed by chromatography and spectroscopic validation .

Biological Activity

1H-Pyrrole, 1,1'-(sulfonyldi-4,1-phenylene)bis[2,5-dimethyl-] is a complex organic compound belonging to the class of pyrrole derivatives. Its unique structure includes a biphenyl framework linked by a sulfonyl group, which contributes to its chemical stability and potential biological activity. This article explores the biological properties, synthesis methods, and relevant studies surrounding this compound.

Chemical Structure and Properties

The molecular formula of 1H-Pyrrole, 1,1'-(sulfonyldi-4,1-phenylene)bis[2,5-dimethyl-] is with a molecular weight of approximately 402.48 g/mol. The structure consists of two 2,5-dimethylpyrrole units connected by a sulfonyl group and a biphenyl moiety. This configuration enhances its reactivity and potential as a biologically active agent.

| Property | Value |

|---|---|

| Molecular Formula | C20H12N2O6S |

| Molecular Weight | 402.48 g/mol |

| Chemical Class | Pyrrole Derivative |

| Structural Features | Biphenyl & Sulfonyl Groups |

Biological Activity

Research indicates that pyrrole derivatives exhibit diverse biological properties including anticancer activity. Notably, studies involving similar compounds have demonstrated their ability to inhibit key proteins involved in apoptosis regulation, such as Mcl-1 (myeloid cell leukemia 1), which is crucial in cancer therapy.

Case Study: Mcl-1 Inhibition

A significant study focused on the design and synthesis of 3,5-dimethyl-4-sulfonyl-1H-pyrrole-based compounds as Mcl-1 inhibitors. The most potent compound from this series displayed high affinity (Kd = 0.23 nM) for Mcl-1 and effectively activated apoptosis pathways in cancer cells. This compound also exhibited favorable pharmacokinetic properties and was well tolerated in vivo, significantly inhibiting tumor growth in xenograft models (T/C = 37.3%) .

Synthesis Methods

The synthesis of 1H-Pyrrole, 1,1'-(sulfonyldi-4,1-phenylene)bis[2,5-dimethyl-] can be achieved through several methodologies:

- Condensation Reactions : Combining appropriate pyrrole derivatives with sulfonyl chlorides under controlled conditions.

- Cyclization Techniques : Employing cyclization strategies to form the pyrrole ring while introducing the sulfonyl group.

- Functional Group Modifications : Modifying existing compounds to enhance biological activity or stability.

Interaction Studies

Understanding how 1H-Pyrrole interacts with biological systems is crucial for its application in drug development. Preliminary interaction studies may include:

- Binding Affinity Assessments : Evaluating the binding interactions with target proteins.

- Mechanistic Pathway Analysis : Investigating the pathways activated upon compound administration.

These studies are essential for determining the therapeutic potential of this compound.

Comparison with Related Compounds

To better understand the uniqueness of 1H-Pyrrole, comparisons with structurally similar compounds can be made:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,5-Dimethylpyrrole | C7H8N2 | Simpler structure; lacks biphenyl and sulfonyl groups |

| Bismaleimide | C14H8N2O4 | Contains maleimide groups; used in thermosetting resins |

| N,N'-Bismaleimidodiphenylmethane | C19H16N2O4 | Similar biphenyl structure but lacks methyl groups on pyrrole |

The presence of both dimethyl groups and a sulfonyl linkage distinguishes 1H-Pyrrole from these similar compounds, potentially enhancing its reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-pyrrole derivatives containing sulfonyl and aromatic linkers?

- Methodology : The compound can be synthesized via regioselective cycloaddition or oxidation reactions. For example, sulfonyl-linked pyrroles are often prepared using tosylmethyl isocyanide (TosMIC) in the presence of NaH in Et₂O-DMSO, followed by column chromatography to isolate products (hexane-ethyl acetate, 4:1) . Another route involves oxidation of intermediates with chloranil in xylene under reflux (25–30 hours), followed by NaOH treatment and recrystallization from methanol .

- Key Considerations : Reaction conditions (e.g., solvent polarity, temperature) significantly influence regioselectivity. Monitor reaction progress via TLC and confirm structures using H/C NMR (e.g., disappearance of pyrazoline proton signals at δ 3.5–4.5 ppm) .

Q. How are spectroscopic techniques (NMR, IR) applied to characterize sulfonyl-bridged pyrroles?

- Methodology :

- IR : Look for sulfonyl group vibrations at ~1350–1150 cm (asymmetric stretching) and ~1150–950 cm (symmetric stretching) .

- H NMR : Aromatic protons on the phenylene linker appear as doublets (δ 7.2–7.8 ppm), while pyrrole methyl groups resonate as singlets (δ 2.1–2.5 ppm). Coupling constants (J) help confirm substitution patterns .

Advanced Research Questions

Q. How does the sulfonyl linker influence the electronic and optical properties of bis-pyrrole systems?

- Computational Analysis : Density functional theory (DFT) with exact exchange functionals (e.g., B3LYP) predicts the sulfonyl group's electron-withdrawing effect, reducing the HOMO-LUMO gap by ~0.5 eV compared to methylene-linked analogs. This enhances charge-transfer transitions, as seen in UV/Vis spectra (λmax ~350–400 nm) .

- Experimental Validation : Compare with experimental UV/Vis data (e.g., absorption bands in acetonitrile) and cyclic voltammetry (oxidation potentials shifted by +0.3 V due to sulfonyl groups) .

Q. What strategies resolve contradictions in reaction yields for sulfonyl-linked pyrroles under varying conditions?

- Case Study : In NaH-mediated TosMIC reactions, yields vary between 60–94% due to competing pathways (e.g., formation of 4-aroyl-3-(phenylethenesulfonyl)-1H-pyrrole vs. minor byproducts).

- Optimization :

- Use low temperatures (0°C) to favor kinetic products.

- Adjust stoichiometry (TosMIC:substrate = 2:1) to suppress side reactions .

Q. How can reaction thermodynamics guide the design of stable sulfonyl-bridged pyrroles?

- Thermochemical Data : NIST Standard Reference Data provides enthalpy values (ΔrH°) for pyrrole derivatives. For example, sulfonyl-linked systems exhibit ΔrH° ~-120 kJ/mol, indicating moderate exothermicity. Stability correlates with negative entropy changes (ΔrS° < -50 J/mol·K) in polar solvents .

- Practical Implications : Select solvents with high dielectric constants (e.g., DMSO) to stabilize intermediates and reduce decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.